N6-(2-Carboxyethyl) Ibrutinib
Description
N6-(2-Carboxyethyl) Ibrutinib is a structurally modified derivative of ibrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor used to treat hematologic malignancies such as chronic graft-versus-host disease (cGVHD) and relapsed/refractory diffuse large B-cell lymphoma (R/R DLBCL) . The parent compound, ibrutinib (C₂₅H₂₄N₆O₂; molecular weight 440.50), is characterized by low aqueous solubility (practically insoluble in water) and high lipophilicity (log P = 3.63) .
Properties
Molecular Formula |
C₂₈H₂₈N₆O₄ |
|---|---|
Molecular Weight |
512.56 |
Synonyms |
(R)-1-(3-(4-(2-Carboxyethyl)amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ibrutinib Derivatives and Impurities
N6-(2-Carboxyethyl) Ibrutinib belongs to a class of ibrutinib derivatives with modifications at key functional groups. lists related impurities and intermediates, including:
- N1-(2-Carboxyethyl) Ibrutinib : A positional isomer with the carboxyethyl group at N1 instead of N4. This alters steric and electronic interactions with BTK, possibly reducing binding affinity .
Table 1: Physicochemical Properties of Ibrutinib Derivatives
| Compound | Molecular Weight | log P | Solubility (Water) | Key Structural Feature |
|---|---|---|---|---|
| Ibrutinib | 440.50 | 3.63 | Practically insoluble | Unmodified BTK-binding core |
| N6-(2-Carboxyethyl) | ~502.54* | ~2.1* | Moderately soluble | Carboxylic acid at N6 |
| N6-Acryloyl | ~466.55* | ~4.0* | Low | Acryloyl group at N6 |
| Dihydrodiol | 476.52 | 2.8 | Improved | Hydroxylated cyclohexane rings |
*Estimated based on structural additions.
Adenosine Analogs with N6 Modifications
N6-substituted adenosine analogs provide insights into the pharmacological impact of carboxyethyl groups. Examples include:
- N6-(2-Hydroxyethyl) Adenosine (HEA): Isolated from Cordyceps fungi, HEA exhibits sedative and neuroprotective effects. The hydroxyethyl group enhances hydrophilicity but lacks the ionizable carboxyl group present in N6-(2-carboxyethyl) derivatives .
- CGS 21680: An adenosine A₂a receptor agonist with a 2-carboxyethyl-phenethylamino group. Its carboxyl group facilitates receptor binding via ionic interactions, suggesting that N6-(2-carboxyethyl) Ibrutinib may similarly engage charged residues in BTK .
Table 2: Functional Impact of N6 Modifications in Adenosine Analogs
| Compound | Target | Key Modification | Pharmacological Effect |
|---|---|---|---|
| HEA | Adenosine A1 | 2-Hydroxyethyl | Sedation, neuroprotection |
| CGS 21680 | Adenosine A2a | 2-Carboxyethyl-phenethylamino | Anti-inflammatory, vasodilation |
| N6-(2-Carboxyethyl) Ibrutinib | BTK | 2-Carboxyethyl | Hypothesized improved solubility and target engagement |
Research Findings and Implications
Clinical Potential and Challenges
While ibrutinib shows a 49% overall response rate in R/R DLBCL, its derivatives like N6-(2-carboxyethyl) Ibrutinib could address limitations such as poor solubility and dose-dependent toxicities . However, synthesis and purification challenges (e.g., avoiding positional isomers like N1-(2-carboxyethyl) Ibrutinib) must be resolved to ensure clinical viability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
